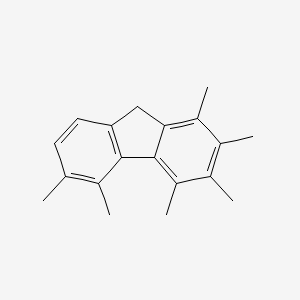
1,2,3,4,5,6-Hexamethyl-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6-Hexamethyl-9H-fluorene is an organic compound with the molecular formula C19H24 It is a derivative of fluorene, where six hydrogen atoms on the fluorene ring have been replaced by methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6-Hexamethyl-9H-fluorene can be synthesized through several methods. One common approach involves the methylation of fluorene using methylating agents such as methyl iodide in the presence of a strong base like potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete methylation of the fluorene ring.
Industrial Production Methods
Industrial production of this compound may involve similar methylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5,6-Hexamethyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbon derivatives.
Substitution: Introduction of bromine or nitro groups onto the fluorene ring.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6-Hexamethyl-9H-fluorene has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,6-Hexamethyl-9H-fluorene depends on its specific application. In organometallic chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. In biological systems, it may interact with proteins or nucleic acids, influencing their structure and function. The exact molecular targets and pathways involved vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylbenzene: Similar in structure but lacks the fluorene core.
Fluorene: The parent compound without methyl substitutions.
1,2,3,4,5,6-Hexamethylcyclohexane: Similar methylation pattern but with a cyclohexane core instead of fluorene.
Uniqueness
1,2,3,4,5,6-Hexamethyl-9H-fluorene is unique due to its highly methylated fluorene core, which imparts distinct electronic and steric properties. These properties make it valuable in applications requiring specific molecular interactions and stability.
Eigenschaften
CAS-Nummer |
63372-52-1 |
|---|---|
Molekularformel |
C19H22 |
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
1,2,3,4,5,6-hexamethyl-9H-fluorene |
InChI |
InChI=1S/C19H22/c1-10-7-8-16-9-17-14(5)12(3)13(4)15(6)19(17)18(16)11(10)2/h7-8H,9H2,1-6H3 |
InChI-Schlüssel |
CWXCKNWHMYDZFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(CC3=C(C(=C(C(=C32)C)C)C)C)C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)
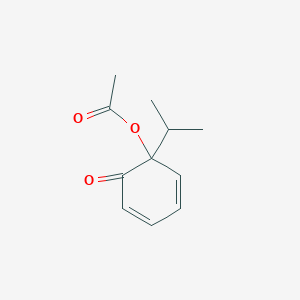
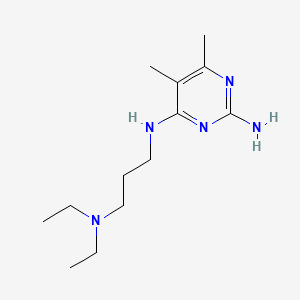


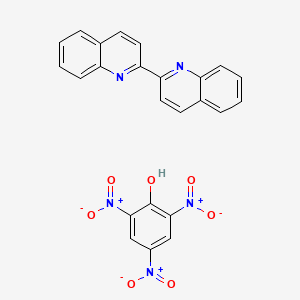
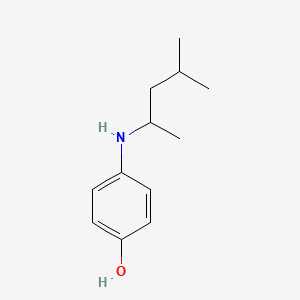

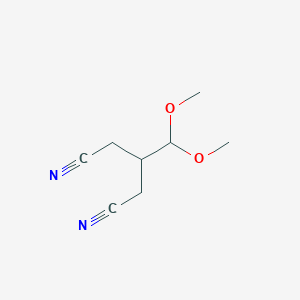

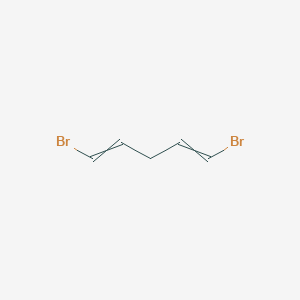
![Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium](/img/structure/B14507982.png)
![2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol](/img/structure/B14507989.png)

